Benzene, [(1-azido-2-propynyl)sulfonyl]-
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Overview
Description
Benzene, [(1-azido-2-propynyl)sulfonyl]- is a complex organic compound that features a benzene ring substituted with an azido group and a propynyl sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the diazo transfer reaction, where a sulfonyl azide is used to transfer the azido group to an active methylene precursor . This reaction is known for its high yield and clean process, although it requires careful handling due to the potential explosiveness of sulfonyl azides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of flow reactors has been explored to safely handle the hazardous reagents and improve the efficiency of the synthesis . This method allows for continuous production and better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Benzene, [(1-azido-2-propynyl)sulfonyl]- undergoes various types of chemical reactions, including:
Electrophilic Substitution: The benzene ring can participate in electrophilic substitution reactions, where the azido or sulfonyl groups influence the reactivity and orientation of the substitution.
Cycloaddition: The azido group can undergo [3+2] cycloaddition reactions to form triazoles, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Electrophilic Substitution: Common reagents include sulfuric acid and sulfur trioxide for sulfonation reactions.
Cycloaddition: Reagents such as alkynes and catalysts like copper(I) salts are used for the cycloaddition reactions.
Major Products
Electrophilic Substitution: Products include various substituted benzenes depending on the reagents used.
Cycloaddition: Major products are triazoles, which have applications in pharmaceuticals and materials science.
Scientific Research Applications
Benzene, [(1-azido-2-propynyl)sulfonyl]- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzene, [(1-azido-2-propynyl)sulfonyl]- involves the reactivity of the azido and sulfonyl groups. The azido group can participate in cycloaddition reactions, forming stable triazole rings. The sulfonyl group can undergo electrophilic substitution, influencing the reactivity of the benzene ring . These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group and the electron-donating nature of the azido group .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic Acid: Similar in structure but lacks the azido group, making it less reactive in cycloaddition reactions.
Azidobenzene: Contains an azido group but lacks the sulfonyl group, affecting its reactivity and applications.
Uniqueness
Benzene, [(1-azido-2-propynyl)sulfonyl]- is unique due to the presence of both azido and sulfonyl groups, which confer distinct reactivity patterns and make it a versatile compound in organic synthesis and materials science .
Properties
CAS No. |
868519-86-2 |
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Molecular Formula |
C9H7N3O2S |
Molecular Weight |
221.24 g/mol |
IUPAC Name |
1-azidoprop-2-ynylsulfonylbenzene |
InChI |
InChI=1S/C9H7N3O2S/c1-2-9(11-12-10)15(13,14)8-6-4-3-5-7-8/h1,3-7,9H |
InChI Key |
XPOBIWXBCZMYPY-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(N=[N+]=[N-])S(=O)(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
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